molecular formula C17H25NO3 B8314873 tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate

tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate

Cat. No.: B8314873
M. Wt: 291.4 g/mol
InChI Key: QCMIAGOLQGZPRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method includes the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the addition of the cyclopropyl group . The reaction conditions often require a metal-free environment and proceed smoothly under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: The compound is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications . Its stability and ease of removal make it a valuable tool in multi-step synthesis processes.

Biology and Medicine: In biological research, tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates and active pharmaceutical ingredients. Its role as a protecting group helps in the selective functionalization of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amine groups, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions or by catalytic hydrogenation, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is unique due to its cyclopropyl group, which imparts additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[1-(2-phenylmethoxyethyl)cyclopropyl]carbamate

InChI

InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-17(9-10-17)11-12-20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,19)

InChI Key

QCMIAGOLQGZPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCOCC2=CC=CC=C2

Origin of Product

United States

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